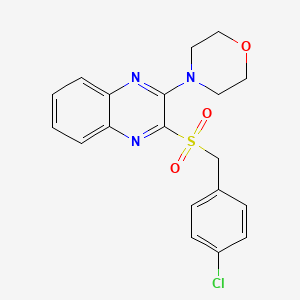

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

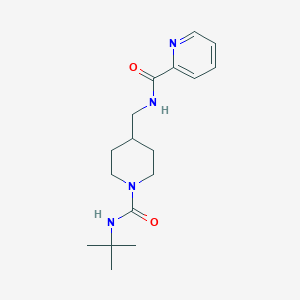

“4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a versatile chemical compound with immense potential in scientific research. Its unique structure enables a wide range of applications. It is a quinazoline derivative, a class of compounds known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of morpholines, such as “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis

The molecular structure of “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is unique and enables a wide range of applications. Quinazolines, to which this compound belongs, are considered an important pharmacophore in medicinal chemistry .Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Investigating the specific mechanisms underlying their anti-proliferative activity is crucial for drug development .

Anti-Microbial Activity

Quinoxalines exhibit antimicrobial properties against various pathogens, including bacteria, fungi, and parasites. Their mode of action involves disrupting essential cellular processes, making them potential candidates for novel antibiotics .

Anti-Convulsant Activity

Studies have investigated the role of quinoxaline derivatives in managing epilepsy and related disorders. These compounds may modulate neuronal excitability and prevent seizures .

Anti-Tuberculosis Activity

Quinoxalines have been explored as potential anti-tuberculosis agents. Their efficacy against Mycobacterium tuberculosis is an area of active research .

Anti-Malarial Activity

Researchers have evaluated quinoxaline derivatives for their anti-malarial effects. Understanding their interactions with Plasmodium species is essential for combating malaria .

Anti-Leishmanial Activity

Quinoxalines have demonstrated activity against Leishmania parasites, which cause leishmaniasis. Investigating their mechanisms of action and optimizing their potency are ongoing endeavors .

Anti-HIV Activity

Some quinoxaline derivatives exhibit anti-HIV properties by targeting viral enzymes or entry processes. These compounds hold promise for antiretroviral therapy .

Anti-Inflammatory Activity

Quinoxalines may modulate inflammatory pathways, making them potential candidates for managing inflammatory diseases. Further studies are needed to elucidate their specific targets .

Mechanism of Action

Target of Action

The compound “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities . They can interact with their targets and induce changes that result in their therapeutic effects .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to their broad range of biomedical activities .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

properties

IUPAC Name |

4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUUMUIWYUWLOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)

![Ethyl 9-chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2361632.png)

![Ethyl 4-((4-((6-chlorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2361634.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2361649.png)